molecular formula C8H7N5O4 B2424289 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006441-58-2

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2424289
CAS No.: 1006441-58-2
M. Wt: 237.175
InChI Key: MBOBCUQHWNOUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a nitro group at the 4-position of one pyrazole ring and a carboxylic acid group at the 4-position of another pyrazole ring, connected via a methylene bridge.

Properties

IUPAC Name

1-[(4-nitropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O4/c14-8(15)6-1-9-11(3-6)5-12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOBCUQHWNOUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and carboxylation reactions. The reaction conditions typically include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods often employ catalysts and advanced purification techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include amino derivatives, alcohols, and various substituted pyrazoles.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of pyrazole, including 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid, exhibit potent anti-inflammatory properties. A study demonstrated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance:

  • Inhibition Rates :
    • TNF-α: 61–85%
    • IL-6: 76–93% at a concentration of 10 µM
    • Standard drug dexamethasone showed 76% and 86% inhibition at 1 µM respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives possess activity against various bacterial strains, including E. coli and Staphylococcus aureus. The following findings summarize its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results indicate that the compound's structure contributes to its ability to disrupt bacterial cell walls or inhibit essential metabolic processes .

Antitumor Potential

The potential of this compound as an antitumor agent has been explored in various studies. It was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 Value (µM) Comparison with Doxorubicin (IC50)
MCF-78.74Doxorubicin: 5.35
HCT-11610.12Doxorubicin: 7.89
HepG25.35Doxorubicin: 6.25

These studies indicate that the compound shows promising antitumor activity comparable to established chemotherapeutic agents .

Case Study 1: Anti-inflammatory Activity

In a study by Tewari et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited up to 85% inhibition of edema, outperforming standard reference drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, which included the compound . These derivatives were screened for antimicrobial activity against various pathogens, showing significant effectiveness against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-[(4-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid: Featuring an amino group instead of a nitro group.

    1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid: Containing a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid, identified by its CAS number 1177312-52-5, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N5O4C_8H_7N_5O_4, with a molecular weight of approximately 237.17 g/mol. The structure features a pyrazole ring substituted with a nitro group and a carboxylic acid, which are critical for its biological activity.

Structural Formula:

SMILES O=C(O)C1=NN(C=C1)CN2N=CC(=C2)N(=O)=O\text{SMILES }O=C(O)C1=NN(C=C1)CN2N=CC(=C2)N(=O)=O

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer , antibacterial , and anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their pharmacological effects, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.01
A549 (Lung)3.79
HepG2 (Liver)12.50
HCT116 (Colorectal)0.067

The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antibacterial and Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives exhibit antibacterial and anti-inflammatory activities. The presence of the nitro group is often linked to enhanced antibacterial efficacy:

Activity Type Effect Reference
AntibacterialSignificant against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels in vitro

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives, emphasizing their therapeutic potential:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, demonstrating that modifications to the pyrazole structure can enhance potency ( ).
  • Molecular Docking Studies : Molecular docking has been employed to predict the interaction between these compounds and target proteins involved in cancer progression, suggesting that structural modifications could lead to more effective therapeutics ( ).
  • In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce tumor size without notable toxicity, indicating a promising therapeutic index ( ).

Q & A

Q. What are the key synthetic routes for 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine) followed by functional group modifications. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine under reflux to form pyrazole esters .
  • Hydrolysis : Basic hydrolysis (e.g., NaOH) converts esters to carboxylic acids .
  • Nitro Group Introduction : Electrophilic nitration using mixed acids (HNO₃/H₂SO₄) or nitro-substituted precursors under controlled temperatures (0–5°C) to minimize side reactions . Key reagents include reducing agents (e.g., NaBH₄) for intermediates and oxidizing agents (e.g., KMnO₄) for nitro group stabilization .

Q. How is this compound characterized to confirm purity and structure?

A multi-technique approach is recommended:

  • Spectroscopy :
  • FTIR identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) confirms substituent positions. For example, pyrazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm) .
    • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H···O/N interactions) .
    • Elemental Analysis : Validates C, H, N, O composition within ±0.3% theoretical values .

Q. What are the recommended storage conditions to ensure stability?

  • Short-term : Store as a powder at –20°C in airtight, light-protected containers .
  • Long-term : Solutions in DMSO or DMF should be kept at –80°C to prevent hydrolysis or nitro group reduction .
  • Decomposition Risks : Avoid strong oxidizers and high temperatures (>150°C), which may release CO₂, NOₓ, or toxic fumes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and –40°C .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with theoretical values (B3LYP/6-311+G(d,p) basis set) to validate assignments .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in complex splitting .

Q. What computational strategies predict reactivity for targeted modifications (e.g., bioactivity optimization)?

  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Focus on the carboxylic acid and nitro groups for hydrogen-bonding interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using Hammett σ constants .
  • DFT Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for regioselective substitutions .

Q. How can structural analogs improve solubility without compromising bioactivity?

  • Pro-drug Strategies : Esterify the carboxylic acid (e.g., methyl or PEG-ylated esters) to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Salt Formation : Pair with counterions (e.g., sodium or lysine) to improve aqueous solubility. Monitor pH stability (pH 6–8) to prevent precipitation .
  • Heterocyclic Hybrids : Introduce pyridine or morpholine rings via Suzuki coupling to balance lipophilicity and solubility .

Q. What experimental designs address discrepancies in biological activity across similar analogs?

  • Meta-Analysis : Compile IC₅₀ data for analogs (e.g., 1-methyl-4-nitro-3-propyl derivatives) to identify structure-activity trends. Use hierarchical clustering to group compounds by efficacy .
  • Resazurin Assay Validation : Confirm cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true target engagement from nonspecific interactions .

Methodological Notes

  • Controlled Nitration : Use low temperatures (0–5°C) and stoichiometric HNO₃ to avoid over-nitration .
  • Crystallization Optimization : Recrystallize from ethanol/water (7:3 v/v) to obtain single crystals suitable for X-ray analysis .
  • Toxicity Screening : Prioritize in vitro models (e.g., zebrafish embryos) for rapid assessment of acute toxicity before rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.